Methyl 4-bromo-6-chloropicolinate Methyl 4-bromo-6-chloropicolinate
Brand Name: Vulcanchem
CAS No.: 1206249-86-6
VCID: VC0060103
InChI: InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3
SMILES: COC(=O)C1=NC(=CC(=C1)Br)Cl
Molecular Formula: C7H5BrClNO2
Molecular Weight: 250.476

Methyl 4-bromo-6-chloropicolinate

CAS No.: 1206249-86-6

Cat. No.: VC0060103

Molecular Formula: C7H5BrClNO2

Molecular Weight: 250.476

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-6-chloropicolinate - 1206249-86-6

Specification

CAS No. 1206249-86-6
Molecular Formula C7H5BrClNO2
Molecular Weight 250.476
IUPAC Name methyl 4-bromo-6-chloropyridine-2-carboxylate
Standard InChI InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3
Standard InChI Key KTRAVYREWCQENZ-UHFFFAOYSA-N
SMILES COC(=O)C1=NC(=CC(=C1)Br)Cl

Introduction

Methyl 4-bromo-6-chloropicolinate is a chemical compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol. It is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 6 on the pyridine ring are substituted with bromine and chlorine atoms, respectively. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Synthesis Methods

The compound can be synthesized through the bromination and chlorination of methyl picolinate. This process typically involves the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring. Industrial production may utilize large-scale bromination and chlorination processes, often employing advanced techniques such as continuous flow reactors to optimize yield and purity.

Types of Reactions

Methyl 4-bromo-6-chloropicolinate undergoes various chemical reactions, including:

  • Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents like sodium methoxide or potassium tert-butoxide.

  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives, using oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride.

  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds, typically using palladium catalysts and organoboron reagents.

Applications in Research

This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. It is also studied for its potential biological activities and interactions with biomolecules, including enzyme inhibition and antimicrobial properties.

Biological Activities

Methyl 4-bromo-6-chloropicolinate exhibits several significant biological activities:

  • Enzyme Inhibition: It has been identified as a CYP1A2 inhibitor, suggesting its potential role in modulating drug metabolism and pharmacokinetics.

  • Antimicrobial Properties: Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents.

  • Potential Anticancer Activity: Research is ongoing to evaluate its efficacy against various cancer cell lines, focusing on its ability to induce apoptosis or inhibit proliferation.

Safety Information

  • Hazard Statements: H315-H319-H335

  • Precautionary Statements: P261-P305+P351+P338

  • Signal Word: Warning

Comparison with Similar Compounds

Methyl 4-bromo-6-chloropicolinate is distinct from its isomers, such as methyl 6-bromo-4-chloropicolinate, due to the specific positions of the bromine and chlorine substituents on the pyridine ring. This unique substitution pattern influences its chemical reactivity and biological interactions, making it valuable for specific synthetic applications and research studies.

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